

AT7867 Signaling Pathway Inhibition: A Technical Guide

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Compound of Interest		
Compound Name:	AT7867	
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Abstract

AT7867 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA). By disrupting these critical signaling nodes, AT7867 induces a cascade of downstream effects, culminating in cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides an in-depth overview of the AT7867 signaling pathway, its mechanism of action, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its inhibitory potency and cellular effects are summarized for easy reference, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its preclinical profile.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Akt, a serine/threonine kinase, exists in three highly homologous isoforms (Akt1, Akt2, and Akt3) and acts as a critical downstream effector of PI3K.[2] Upon activation, Akt phosphorylates a multitude of substrates, promoting cell survival by inhibiting pro-apoptotic proteins and driving cell cycle progression.[3]



One of the key downstream pathways regulated by Akt is the mTOR/p70S6K axis, which is crucial for protein synthesis and cell growth.[4] **AT7867** was developed as a potent inhibitor of Akt and the downstream kinase p70S6K.[2][5] This dual-targeting mechanism is designed to provide a more comprehensive blockade of the PI3K/Akt pathway, potentially overcoming resistance mechanisms and enhancing anti-tumor efficacy.

Mechanism of Action

AT7867 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[2][6] This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. The primary targets of AT7867 are members of the AGC kinase family, with high potency against all three Akt isoforms, p70S6K, and PKA.[2][6]

The inhibition of Akt by **AT7867** leads to the reduced phosphorylation of numerous downstream targets, including Glycogen Synthase Kinase 3β (GSK3β).[5][6] The dephosphorylation of GSK3β at Serine 9 is a well-established biomarker of Akt inhibition.[5] Similarly, the inhibition of p70S6K by **AT7867** results in the decreased phosphorylation of its substrate, the S6 ribosomal protein (S6RP), a key regulator of protein translation.[2] The combined inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Quantitative Data

The inhibitory activity of **AT7867** has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.

Table 1: In Vitro Kinase Inhibitory Activity of AT7867



Kinase Target	IC50 (nM)
Akt1	32[2][6]
Akt2	17[2][6]
Akt3	47[2][6]
PKA	20[2]
p70S6K	85[2][6]

Table 2: AT7867 Growth Inhibition (IC50) in Human

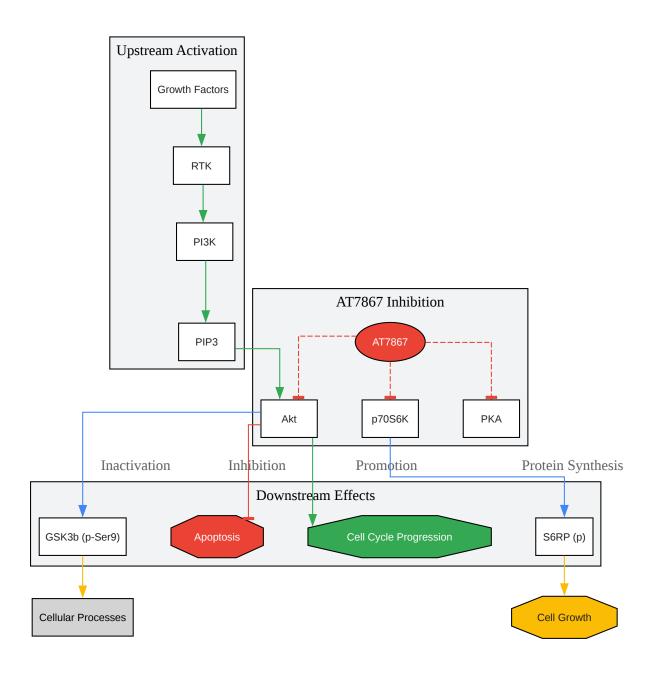
Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
MES-SA	Uterine Sarcoma	0.94[6]
HCT116	Colon Carcinoma	1.76[6]
MCF-7	Breast Carcinoma	1.86[6]
MDA-MB-468	Breast Carcinoma	2.26[6]
HT29	Colon Carcinoma	3.04[6]
U87MG	Glioblastoma	8.22[6]
PC-3	Prostate Carcinoma	10.37[6]
DU145	Prostate Carcinoma	11.86[6]

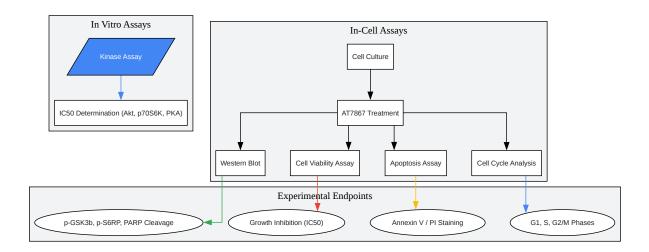
Signaling Pathways and Experimental Workflows

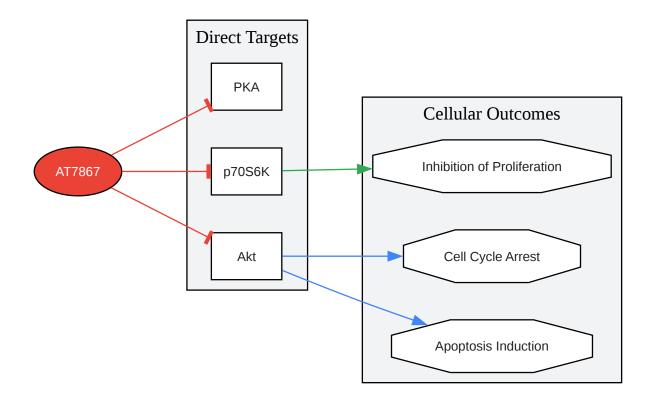
To visually represent the mechanism of action and the experimental procedures used to evaluate **AT7867**, the following diagrams have been generated using the DOT language.













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References

- 1. Inhibition of the phosphatidylinositol-3 kinase/Akt promotes G1 cell cycle arrest and apoptosis in Hodgkin lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells -PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
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